5-Bromothiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNXGPMGMAKDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476351 | |

| Record name | 5-bromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-84-0 | |

| Record name | 5-Bromo-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100523-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Heterocycle

5-Bromothiophene-3-carboxylic acid is a halogenated thiophene derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a bromine atom at the 5-position and a carboxylic acid at the 3-position. This bifunctionality allows for sequential and controlled modifications, making it an ideal scaffold for the construction of complex molecular architectures. The electron-rich thiophene ring, coupled with the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the versatility of the carboxylic acid group for amide bond formation and esterification, positions this compound as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and its burgeoning potential in the field of drug discovery, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a research setting.

| Property | Value | Source(s) |

| CAS Number | 100523-84-0 | |

| Molecular Formula | C₅H₃BrO₂S | |

| Molecular Weight | 207.05 g/mol | |

| Appearance | White to off-white or light yellow solid/powder | [4] |

| Melting Point | 140-144 °C | [4] |

| SMILES | OC(=O)c1csc(Br)c1 | [4] |

| InChI Key | YCNXGPMGMAKDPM-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

Accurate spectroscopic analysis is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint for the molecule.

-

δ (ppm) 8.11 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C2 position of the thiophene ring.

-

δ (ppm) 7.51 (d, J = 1.6 Hz, 1H): This signal is assigned to the proton at the C4 position. The small coupling constant (J = 1.6 Hz) is characteristic of a meta-coupling between protons on a thiophene ring.

¹³C NMR Spectroscopy: While a definitive, published spectrum for this compound is not readily available, data from the closely related 2-bromothiophene-3-carboxylate provides a strong basis for estimation.[1] The expected chemical shifts are:

-

Carboxylic Carbon (C=O): ~163-167 ppm

-

C3 (Carbon bearing COOH): ~133-137 ppm

-

C5 (Carbon bearing Br): ~115-120 ppm

-

C2 & C4 (CH): ~127-133 ppm

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ for the carbonyl group, consistent with an aromatic carboxylic acid.

-

C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is achieved through the electrophilic bromination of 3-thiophenecarboxylic acid. The thiophene ring is highly activated towards electrophilic substitution, and the reaction proceeds with high regioselectivity.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established literature procedures.

Materials:

-

3-Thiophenecarboxylic acid

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Stirring and filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.

-

Prepare a solution of bromine (0.9-1.0 equivalents) in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred solution of 3-thiophenecarboxylic acid at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing cold water. A precipitate of crude this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and inorganic byproducts.

-

For purification, recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound.

-

Dry the purified product under vacuum.

Causality and Self-Validation: The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the sulfur atom is a strong activating ortho-, para-director. In the case of 3-substituted thiophenes, the position of highest electron density and least steric hindrance is the C5 position, leading to the selective formation of the 5-bromo isomer as the major product. The precipitation of the product upon addition to water provides an initial purification step, as the organic product is insoluble in the aqueous acidic mixture. Recrystallization further purifies the compound based on differences in solubility between the desired product and any minor impurities. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Key Chemical Transformations and Their Mechanistic Underpinnings

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily transformed into a variety of other functional groups, most notably esters and amides. These transformations are fundamental in drug discovery for modulating properties such as solubility, cell permeability, and receptor binding.

Esterification: The direct Fischer esterification with an alcohol under acidic catalysis is possible but can be slow. A more reliable and widely used method is the Steglich esterification, which proceeds under mild, neutral conditions. This method is particularly useful when working with acid-sensitive substrates.

-

Mechanism: The reaction is typically mediated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a still more reactive acylpyridinium species. This species is readily attacked by the alcohol nucleophile to form the ester, regenerating DMAP. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Amide Bond Formation: The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. Similar to esterification, this can be achieved by activating the carboxylic acid with a coupling agent like DCC or other modern peptide coupling reagents (e.g., HATU, HOBt/EDC) in the presence of an amine.

-

Mechanism: The mechanism is analogous to the Steglich esterification, where the activated carboxylic acid intermediate is intercepted by the amine nucleophile instead of an alcohol. The choice of coupling agent and reaction conditions can be optimized to minimize side reactions and racemization if chiral amines are used.

Reactions at the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron species (e.g., a boronic acid or boronate ester) to form a new C-C bond. It is one of the most robust and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.

-

Catalytic Cycle: The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromothiophene to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

-

Synthetic Strategy for Thiophene-3-Carboxamide p38 MAPK Inhibitors

Based on published research, a common structural motif for p38 MAPK inhibitors involves a central heterocyclic core (like thiophene) with specific aryl substituents that occupy key pockets in the ATP-binding site of the enzyme. [5]this compound is an ideal starting point to generate a library of potential inhibitors based on the thiophene-3-carboxamide scaffold.

Exemplary Synthetic Workflow:

-

Amide Formation: The carboxylic acid is first coupled with a desired amine (R¹-NH₂) using standard peptide coupling reagents to form the core thiophene-3-carboxamide structure. This amine can be chosen to introduce diversity and modulate physicochemical properties.

-

Suzuki Coupling: The resulting 5-bromo-thiophene-3-carboxamide is then subjected to a Suzuki coupling reaction with a specific arylboronic acid (e.g., 4-fluorophenylboronic acid or a pyridylboronic acid), which are known to form key interactions within the p38 MAPK active site. [6] This two-step sequence allows for a modular and efficient approach to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is a combustible solid and may cause skin, eye, and respiratory irritation. [4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep containers tightly sealed.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its well-defined reactivity at both the carboxylic acid and the bromine-substituted positions allows for the systematic and efficient construction of complex molecules. The demonstrated utility of the thiophene-3-carboxamide scaffold in the design of potent kinase inhibitors, particularly for the p38 MAPK pathway, underscores the significant potential of this compound in modern drug discovery programs. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical attributes of this compound to advance the frontiers of medicinal chemistry and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Scaccia, E., et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PLoS ONE, 8(11), e78648. [Link]

- Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemistryOpen, 4(2), 143-150. [Link]

- Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed Central. [Link]

- Vinh, N. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PubMed. [Link]

- MySkinRecipes. (n.d.). This compound.

- Patel, R. P., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]

- Li, T., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

- Li, T., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

- UCHEM. (2024). This compound (CAS: 100523-84-0) - A Valuable Thiophene Derivative for Synthesis and Materials Applications.

- Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 8875386. [Link]

- Google Patents. (n.d.). 具有ptpn2/ptpn1抑制活性的噻二唑烷酮衍生物及其制备方法和应用.

- Moon Freight Services. (n.d.). PACKING AND SHIFTING SERVICES.

Sources

- 1. rsc.org [rsc.org]

- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97 100523-84-0 [sigmaaldrich.com]

- 5. d-nb.info [d-nb.info]

- 6. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromothiophene-3-carboxylic acid molecular weight

An In-depth Technical Guide to 5-Bromothiophene-3-carboxylic acid: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with this compound. We will delve into its fundamental properties, synthetic routes, chemical reactivity, and key applications, providing field-proven insights to empower your research and development endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional heterocyclic compound, serving as a versatile scaffold in organic synthesis. Its utility stems from the presence of two distinct reactive sites on the thiophene ring: a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for amide bond formation or esterification.

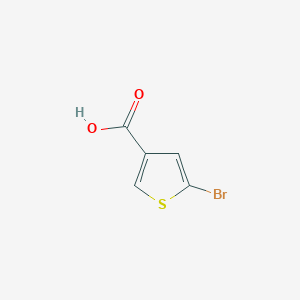

Molecular Structure

The structural arrangement of the bromine atom at the 5-position and the carboxylic acid at the 3-position dictates the molecule's reactivity and steric profile.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized below for easy reference. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 207.05 g/mol | [1][2][3] |

| Molecular Formula | C₅H₃BrO₂S | [1][2][3] |

| CAS Number | 100523-84-0 | [1][2][3] |

| Appearance | Solid | [1][3] |

| Melting Point | 140-144 °C | [3] |

| IUPAC Name | This compound | [4][5] |

| SMILES | OC(=O)c1csc(Br)c1 | [1][3] |

| InChI Key | YCNXGPMGMAKDPM-UHFFFAOYSA-N | [1][3][4] |

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the thiophene-3-carboxylic acid precursor. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Causality of the Synthetic Pathway

The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and generates lower concentrations of corrosive HBr as a byproduct. The reaction is typically performed in a polar protic solvent like glacial acetic acid, which facilitates the polarization of the brominating agent. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (bromine) primarily to the 5-position, which is the most electron-rich and sterically accessible position on the ring.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for the bromination of thiophene derivatives.[6]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve thiophene-3-carboxylic acid (1 equivalent) in glacial acetic acid.

-

Reagent Preparation: Separately, prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in glacial acetic acid.

-

Reaction: Slowly add the NBS solution dropwise to the stirred solution of thiophene-3-carboxylic acid at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water (approx. 10 volumes). A solid precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and succinimide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.

-

Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. This allows for selective modification, making it a powerful building block for creating diverse molecular libraries.

-

Suzuki Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed Suzuki cross-coupling reactions. This enables the formation of a new carbon-carbon bond by coupling the thiophene core with various aryl or heteroaryl boronic acids. This is a cornerstone reaction in modern drug discovery for building molecular complexity.[7][8]

-

Amidation: The carboxylic acid can be readily converted to an amide. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, HATU) followed by reaction with a primary or secondary amine.[9]

-

Esterification: The carboxylic acid can be esterified under standard conditions (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst) to produce ester derivatives, which can be useful for modifying solubility or serving as prodrugs.[8]

Caption: Key derivatization pathways for this compound.

Applications in Research and Drug Development

The derivatives of bromothiophenecarboxylic acids are prevalent in both medicinal chemistry and materials science, highlighting the importance of this structural motif.

-

Medicinal Chemistry: Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[10] The ability to easily diversify the this compound core via Suzuki coupling and amidation makes it an invaluable starting point for generating novel drug candidates. For instance, related thiophene derivatives have been synthesized and investigated for their potent spasmolytic (antispasmodic) effects and as antibacterial agents against extensively drug-resistant (XDR) Salmonella Typhi.[8][10]

-

Material Science: This compound serves as a monomer or precursor in the synthesis of conductive polymers and organic electronic materials.[4] The thiophene unit is a common component in materials used for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where its electronic properties can be fine-tuned through chemical modification.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as an irritant.

GHS Hazard Information

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation.[11] |

| Eye Irritation | H319: Causes serious eye irritation.[11] |

| Respiratory Irritation | H335: May cause respiratory irritation.[11] |

Recommended Safety Protocols

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing dust.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12]

-

Spills: In case of a spill, avoid generating dust.[11] Use dry cleanup procedures (e.g., sweep or vacuum) and place the material in a sealed container for disposal.[11]

-

First Aid:

Conclusion

This compound, with a molecular weight of 207.05 g/mol , is a high-value chemical intermediate. Its true power lies in its bifunctional nature, which provides chemists with a robust platform for creating diverse and complex molecules. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in the design of next-generation pharmaceuticals and advanced functional materials.

References

- This compound (CAS: 100523-84-0). UCHEM. [Link]

- This compound | 100523-84-0. J&K Scientific. [Link]

- This compound.

- 3-bromothiophene. Organic Syntheses. [Link]

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound 100523-84-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 100523-84-0 [sigmaaldrich.cn]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | C5H3BrO2S | CID 12039978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myuchem.com [myuchem.com]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Introduction: The Significance of 5-Bromothiophene-3-carboxylic Acid in Modern Synthesis

An In-depth Technical Guide to the Physical Properties of 5-Bromothiophene-3-carboxylic Acid

This compound (CAS No. 100523-84-0) is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[][2] As a functionalized thiophene, it belongs to a class of molecules recognized for their versatile structural diversity and pharmacophoric properties, which make them privileged scaffolds in medicinal chemistry.[3][4] Thiophene-based structures are integral to a range of FDA-approved drugs, demonstrating anti-inflammatory, antimicrobial, and anticancer activities.[3][4]

This guide provides an in-depth examination of the core physical and chemical properties of this compound. Its value as a synthetic intermediate stems from its dual reactivity: the carboxylic acid group allows for amide bond formation and other derivatizations, while the bromine atom serves as a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings.[5] This technical whitepaper will furnish researchers, scientists, and drug development professionals with the essential data and methodologies required for the effective handling, characterization, and application of this versatile building block.[6]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification strategies. These properties have been compiled from various sources and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100523-84-0 | [][2] |

| Molecular Formula | C₅H₃BrO₂S | [][2] |

| Molecular Weight | 207.05 g/mol | [][7] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 140-144 °C | |

| Boiling Point | 318.907 °C (at 760 mmHg) | [] |

| IUPAC Name | This compound | [][6] |

| SMILES | OC(=O)c1csc(Br)c1 | [7] |

| InChI Key | YCNXPMGMAKDPM-UHFFFAOYSA-N | [] |

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the key spectral data and features.

| Spectroscopy Type | Key Features and Peaks | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 12.9 (s, 1H, -COOH), 8.28 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H) | [8] |

| ¹³C NMR | (400 MHz, DMSO-d₆) δ (ppm): 162.0, 131.0, 128.3, 125.6, 108.6 | [8] |

| Mass Spectrometry | (ESI): m/z 206.9 [M-H]⁻. The spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). | [8] |

| Infrared (IR) | Characteristic absorptions are expected for: O–H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Br stretch (~600-500 cm⁻¹), and thiophene ring vibrations. |

Experimental Methodologies for Property Determination

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. This section details the methodologies for determining key properties of this compound.

Melting Point Determination via Capillary Method

Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The protocol described here uses a standard digital melting point apparatus.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (140-144 °C).

-

Slow Heating (Determination): Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination by the Equilibrium Method

Principle: This method determines the saturation concentration of the compound in water (or a buffer of choice) at a specific temperature. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium.

Step-by-Step Protocol:

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) to a vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer. The system must be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

Analysis: Accurately dilute a known volume of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.

Caption: Equilibrium Solubility Determination Workflow.

Reactivity and Stability Insights

This compound's synthetic utility is rooted in its predictable reactivity.

-

Nucleophilic and Electrophilic Substitution: The thiophene ring is electron-rich and susceptible to electrophilic substitution. However, the existing substituents (bromo and carboxyl groups) direct further substitutions. The carbon-bromine bond is a key site for nucleophilic substitution or, more commonly, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse aryl or alkyl groups.[5]

-

Carboxylic Acid Derivatization: The carboxyl group undergoes standard reactions such as esterification, amidation (using coupling agents like HATU or EDC), and reduction to the corresponding alcohol.

-

Stability: The compound is a stable, combustible solid. Thiophene rings can be sensitive to strong oxidizing agents, which can lead to the formation of sulfoxides or sulfones, altering the ring's aromaticity and reactivity.[9][10]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety.

-

Hazards Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is a combustible solid but not considered a significant fire risk under standard conditions.[11]

-

Recommended Handling Practices:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[12][13]

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.[11]

-

Conclusion

This compound is a foundational building block for synthetic chemistry. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling them to confidently incorporate this versatile compound into their synthetic strategies for developing novel pharmaceuticals and advanced materials.

References

- Ohta, A., et al. (2008). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 10(19), 4355-4358.

- Youssef, K., et al. (2023). Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 13(13), 8639-8643.

- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.

- PubChem. (n.d.). This compound.

- RSC Publishing. (2023). Dimerization reactions with oxidized brominated thiophenes.

- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.

- Liu, D., et al. (2017). Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry.

- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323.

- J&K Scientific. (n.d.). This compound | 100523-84-0.

Sources

- 2. scbt.com [scbt.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound 100523-84-0 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. 100523-84-0|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Melting Point of 5-Bromothiophene-3-carboxylic acid: Purity, Protocol, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the melting point of 5-Bromothiophene-3-carboxylic acid, a critical parameter for assessing its purity and identity. As a key building block in organic synthesis for pharmaceuticals and materials science, ensuring the compound's integrity is paramount.[1][2] This document outlines its core physicochemical properties, a detailed protocol for accurate melting point determination, and the scientific principles that underscore the importance of this measurement.

Core Properties of this compound

This compound is a functionalized thiophene compound used as a precursor in the development of novel drugs, agrochemicals, and conductive polymers.[1][2][3] Its reactivity is enhanced by the bromine substituent, making it a versatile intermediate.[1] Accurate characterization begins with understanding its fundamental properties, with the melting point serving as a primary indicator of sample purity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][4] |

| CAS Number | 100523-84-0 | [1][3] |

| Molecular Formula | C₅H₃BrO₂S | [1][3] |

| Molecular Weight | 207.05 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 140-144 °C or 128-135 °C | [1] |

Note: The observed variance in melting point ranges from different suppliers highlights the influence of purity on this physical property. A sharp, narrow range typically indicates higher purity.

The Scientific Imperative of Melting Point Analysis

In both research and quality control settings, melting point determination is a foundational thermal analysis technique used to characterize crystalline solids.[5] Its significance is rooted in two key principles:

-

Identity Confirmation : Pure crystalline compounds possess a characteristic and sharp melting point.[5] This value can be compared against literature or reference standards to help confirm the identity of a substance.[6][7]

-

Purity Assessment : The presence of impurities disrupts the uniform crystal lattice of a compound.[6] This disruption weakens the intermolecular forces, requiring less energy to transition from a solid to a liquid.[5] Consequently, impure substances exhibit a depressed (lower) and broadened melting point range .[5][8] A narrow range of 0.5–2°C is generally indicative of high purity.[5][6]

The phenomenon, known as melting point depression, is a simple yet powerful tool for chemists.[5] If a purification step like recrystallization has been performed, a sharp melting point confirms the success of the process.[7] Conversely, a broad range signals the need for further purification.[6][7]

Experimental Protocol for Accurate Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid like this compound.[9] Adherence to a strict, validated protocol is essential for obtaining reproducible and accurate results.[6]

Sample Preparation

-

Ensure Dryness: The sample must be completely dry. The presence of residual solvent can act as an impurity, leading to an artificially depressed and broad melting range.[10]

-

Create a Fine Powder: If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle.

-

Load the Capillary Tube: Invert a capillary tube (sealed at one end) and jab the open end into the powdered sample. A small amount of solid will be forced into the tube.[10]

-

Pack the Sample: To move the solid to the bottom of the tube, gently tap the tube on a hard surface or drop it through a long, narrow tube (like a glass tube) onto the benchtop.[10][11] Repeat until the sample is packed to a height of 2-3 mm.

Instrument Operation and Measurement

The following workflow is designed for a modern digital melting point apparatus.

Caption: Workflow for precise melting point determination.

-

Set Initial Temperature: Program the apparatus to a starting temperature approximately 15-20°C below the expected melting point of this compound (e.g., start at ~110°C).[10]

-

Initial Rapid Heating: The instrument can be set to heat rapidly to this starting temperature.

-

Slow Heating Ramp: Once the starting temperature is reached, the heating rate must be slowed to 1-2°C per minute .[10][11]

-

Expertise: A slow ramp rate is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample. Heating too quickly does not allow sufficient time for heat transfer, causing the thermometer to record a temperature higher than the actual temperature of the sample when it melts, leading to an erroneously high and broad melting range.[12]

-

-

Observe and Record:

-

T-onset: Record the temperature at which the first drop of liquid becomes visible.

-

T-clear: Record the temperature at which the last solid crystal melts completely.

-

-

Report the Range: The melting point is reported as the range from T-onset to T-clear.

-

Cool Down: Allow the apparatus to cool sufficiently before running subsequent samples.

Interpreting the Results: Purity vs. Impurity

The data obtained from melting point analysis provides direct insight into the quality of the this compound sample.

Caption: Relationship between sample purity and melting behavior.

A sample of this compound that melts sharply within the high end of the literature range (e.g., 142-143°C) can be considered of high purity. In contrast, a sample melting over a wide range at a lower temperature (e.g., 130-136°C) is indicative of impurities.[8] This data is crucial in drug development, where purity is non-negotiable, and in materials science, where impurities can drastically alter the performance of end-products like polymers.[12]

Conclusion

The melting point of this compound is more than a mere physical constant; it is a critical, first-line indicator of material purity and identity. A meticulously executed melting point determination, characterized by proper sample preparation and a slow, controlled heating rate, provides researchers with reliable, actionable data. This foundational technique, when properly applied and interpreted, underpins the synthesis of high-quality chemical intermediates and is indispensable for ensuring the integrity and success of research and development outcomes.

References

- Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [Link]

- Why Are Accurate Melting Points Crucial For Chemical Purity Analysis?. (2025). YouTube. [Link]

- What is Melting Point?. Mettler Toledo. [Link]

- Melting Point Determin

- Measuring the Melting Point. (2023). Westlab Canada. [Link]

- MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. [Link]

- Melting point determin

- Determination of Melting Point. Wired Chemist. [Link]

- Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

- This compound. J&K Scientific. [Link]

- This compound | C5H3BrO2S | CID 12039978. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H3BrO2S | CID 12039978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. promptpraxislabs.com [promptpraxislabs.com]

An In-depth Technical Guide to the Solubility of 5-Bromothiophene-3-carboxylic Acid

Introduction

5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0) is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science.[1][2] Its thiophene core, functionalized with both a bromine atom and a carboxylic acid moiety, offers a versatile scaffold for the synthesis of a wide array of complex organic molecules, including novel therapeutic agents and advanced conductive polymers.[2] The precise control of reaction conditions and the ultimate bioavailability of active pharmaceutical ingredients (APIs) derived from this compound are intrinsically linked to its solubility characteristics. An in-depth understanding of its behavior in various solvent systems is, therefore, not merely academic but a critical prerequisite for its effective application.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to adeptly navigate the challenges associated with the solubility of this compound. We will delve into the theoretical principles governing its solubility, present available data and estimations for common laboratory solvents, and provide a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrO₂S | [1][3][4] |

| Molecular Weight | 207.05 g/mol | [1][3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 140-144 °C | [3] |

Solubility Profile of this compound

Precise, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. However, by leveraging data from structurally analogous compounds and applying fundamental chemical principles, we can construct a reliable, estimated solubility profile. This serves as a practical guide for solvent selection in synthesis, purification, and formulation development.

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent, often summarized by the adage "like dissolves like". The molecular structure of this compound features both polar and non-polar characteristics. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity. Conversely, the brominated thiophene ring is predominantly hydrophobic.

For context, the parent compound, thiophene-3-carboxylic acid, exhibits a water solubility of 0.2 g/10 mL.[5] The introduction of a bromine atom is expected to increase the molecular weight and hydrophobicity, thereby decreasing its aqueous solubility. Conversely, 2-bromothiophene, a related compound, is known to be soluble in common organic solvents such as ethanol and acetone, while having limited solubility in water.[6]

Based on these considerations, the following table provides an estimated qualitative and quantitative solubility profile for this compound. It is imperative to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Polarity | Estimated Solubility | Rationale |

| Water | High | Low | The hydrophobic bromothiophene ring is expected to dominate over the polar carboxylic acid group, leading to poor aqueous solubility. |

| Methanol | High | Moderate to High | The alcohol can engage in hydrogen bonding with the carboxylic acid, and its alkyl chain can interact with the thiophene ring. |

| Ethanol | High | Moderate to High | Similar to methanol, ethanol is a good solvent for many carboxylic acids.[6] |

| Acetone | Medium | Moderate to High | As a polar aprotic solvent, acetone can effectively solvate the polar functional groups of the molecule.[6] |

| Dimethyl Sulfoxide (DMSO) | High | High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including many carboxylic acids. |

| Hexane | Low | Very Low | The high polarity of the carboxylic acid group makes it incompatible with non-polar aliphatic solvents. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the absence of extensive published data, the experimental determination of solubility is a critical step for any research or development program utilizing this compound. The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the equilibrium state of a saturated solution.[7] The following protocol provides a robust and self-validating methodology.

Principle

An excess of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, methanol, acetone, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the equilibration period.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.

-

-

Sample Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for sedimentation.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the filtered sample supernatants by HPLC-UV. The wavelength for detection should be chosen based on the UV absorbance maximum of the compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample supernatants by interpolating their peak areas from the calibration curve.

-

Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Mechanistic Insights into Solubility

The solubility of this compound is dictated by a balance of intermolecular forces. A deeper understanding of these interactions allows for a more rational approach to solvent selection and formulation design.

-

Hydrogen Bonding: The carboxylic acid group is the primary site for hydrogen bonding. In protic solvents like water and alcohols, the hydroxyl proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This is a major contributor to its solubility in these solvents.

-

Dipole-Dipole Interactions: The polar C-Br and C=O bonds create permanent dipoles in the molecule, allowing for favorable interactions with other polar solvent molecules.

-

Van der Waals Forces: The thiophene ring and the bromine atom contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

The overall solubility in a given solvent is determined by the energetic favorability of disrupting the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For this compound to dissolve, the energy gained from the solvation of the molecule by the solvent must overcome the lattice energy of the solid crystal and the cohesive forces of the solvent.

Caption: Intermolecular Forces in Solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, this guide provides a robust framework for understanding and experimentally determining this critical parameter. The provided estimations, grounded in the behavior of analogous compounds, offer a starting point for solvent selection. However, for any application where solubility is a critical factor, the detailed shake-flask protocol presented herein should be employed to generate accurate and reliable data. A thorough understanding of the underlying chemical principles governing solubility will further empower researchers to make informed decisions in the synthesis, purification, and formulation of this compound and its derivatives, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Solubility of Things. (n.d.). 2-bromothiophene.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- PubMed. (2024). Thermodynamic solubility measurement without chemical analysis.

- Wikipedia. (n.d.). 2-Bromothiophene.

- PubChem. (n.d.). Thiophene-3-carboxylic acid.

- Reddit. (2023). carboxylic acid solubility + TLC.

- Chem-Impex. (n.d.). 2-Bromothiophene.

- PubChem. (n.d.). 2-Bromothiophene.

- J&K Scientific. (n.d.). This compound.

- UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- UCHEM. (2025). This compound (CAS: 100523-84-0).

- Organic Syntheses. (n.d.). 3-bromothiophene.

Sources

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound 97 100523-84-0 [sigmaaldrich.com]

- 4. This compound 100523-84-0 [sigmaaldrich.com]

- 5. 3-チオフェンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. evotec.com [evotec.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Bromothiophene-3-carboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromothiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry, organic synthesis, and materials science.[1][2] As a fundamental characterization technique, ¹H NMR spectroscopy offers unambiguous structural verification and purity assessment. This document moves beyond a mere interpretation of the spectrum to explain the underlying chemical principles and provide actionable, field-tested protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry. For a molecule like this compound, ¹H NMR provides three critical pieces of information:

-

Chemical Shift (δ): This indicates the electronic environment of each proton, allowing us to differentiate between the aromatic protons on the thiophene ring and the acidic proton of the carboxyl group.

-

Integration: The relative area under each signal corresponds directly to the number of protons generating that signal, confirming the presence of one of each type of proton.

-

Spin-Spin Coupling (J): The splitting of signals into specific patterns (multiplets) reveals the connectivity of protons, confirming their relative positions on the thiophene ring.

Understanding these parameters allows for a definitive structural confirmation of the target molecule.

Deconstructing the ¹H NMR Spectrum of this compound

The structure of this compound contains three unique proton environments, which give rise to three distinct signals in the ¹H NMR spectrum.

Molecular Structure and Proton Assignments

To facilitate analysis, the protons are assigned as follows:

Caption: Structure of this compound with proton assignments.

Signal Analysis

1. Carboxylic Acid Proton (H-α):

-

Expected Chemical Shift (δ): 10.0 - 13.0 ppm.

-

Analysis: This proton is highly deshielded, causing it to appear far downfield. This significant downfield shift is due to the strong electron-withdrawing effect of the adjacent oxygen atoms and magnetic anisotropy of the C=O bond.[3][4] Its chemical shift is also highly dependent on concentration and the choice of solvent due to intermolecular hydrogen bonding.[5][6]

-

Multiplicity: Typically a broad singlet. The acidic nature of this proton leads to rapid chemical exchange with trace amounts of water in the solvent or with other molecules of the acid. This rapid exchange averages the spin states, causing the signal to broaden and decoupling it from other protons.[6][7] A definitive confirmation of this signal can be achieved by adding a drop of deuterium oxide (D₂O) to the NMR tube, which results in the disappearance of the signal due to H/D exchange.[4][5]

2. Thiophene Ring Protons (H-2 and H-4):

-

Expected Chemical Shift (δ): 7.0 - 8.5 ppm.

-

Analysis: These protons reside on an aromatic ring and are therefore deshielded by the ring current effect, placing them in the aromatic region of the spectrum.[8] Their precise chemical shifts are influenced by the substituents on the ring. The carboxylic acid group at C3 and the bromine atom at C5 are both electron-withdrawing groups, which further deshield the ring protons. H-2 is positioned between the electron-donating sulfur atom and the electron-withdrawing carboxylic acid group, while H-4 is between the sulfur and the bromine. Typically, the proton at the 2-position (H-2) is expected to be slightly further downfield than the proton at the 4-position (H-4).

-

Multiplicity: Two doublets. H-2 and H-4 are not chemically equivalent and are separated by three bonds (C2-C3-C4). This arrangement leads to meta-coupling.

-

Coupling Constant (⁴J): The coupling constant between these two protons (⁴J_H2-H4) is expected to be small, typically in the range of 1.0 - 3.0 Hz. This small J value is characteristic of a meta-relationship in five-membered heterocyclic rings like thiophene.

Spin-Spin Coupling Pathway

The interaction between the two thiophene protons is a classic example of meta-coupling.

Caption: Visualization of the meta-coupling (⁴J) pathway between H-2 and H-4.

Quantitative Data Summary

The expected ¹H NMR data for this compound is summarized below. Note that exact chemical shifts can vary slightly based on solvent and concentration.

| Signal Assignment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene Proton | H-2 | ~8.2 | Doublet (d) | ~1.5 - 2.0 | 1H |

| Thiophene Proton | H-4 | ~7.5 | Doublet (d) | ~1.5 - 2.0 | 1H |

| Carboxylic Acid | -COOH | ~12.5 (broad) | Singlet (s) | N/A | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a robust method for preparing a high-quality NMR sample to ensure reproducible and accurate results.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

High-precision 5 mm NMR tubes

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

-

Vortex mixer (optional)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Causality Behind Experimental Choices

-

Why DMSO-d₆? While chloroform-d (CDCl₃) is a common NMR solvent, carboxylic acid protons often exchange too rapidly, leading to very broad or even undetectable signals.[7] DMSO is a hydrogen bond acceptor, which slows down this exchange process, typically resulting in a sharper, more easily identifiable -COOH peak.[5]

-

Why weigh 5-10 mg? This quantity provides an optimal concentration for a standard high-field NMR instrument to obtain a high signal-to-noise spectrum in a reasonable time (typically a few minutes) without causing issues like solution viscosity that can broaden spectral lines.[9]

-

Why use a separate vial? Dissolving the sample in a vial first ensures it is fully solubilized before being transferred to the NMR tube.[9] Any insoluble particulates can severely degrade the magnetic field homogeneity (shimming), resulting in poor spectral resolution and broad peaks. If solids are present, the solution should be filtered through a small plug of glass wool in the pipette during transfer.

Conclusion and Outlook

The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. It presents three distinct signals: a broad singlet for the exchangeable carboxylic acid proton in the far downfield region, and two doublets in the aromatic region for the thiophene protons. The characteristic small meta-coupling constant between the ring protons is a key identifier of their 1,3-relationship relative to the substituents. This detailed and predictable spectral signature makes ¹H NMR an efficient and powerful tool for the routine confirmation of structure and purity for this important chemical intermediate in any research or development setting.

References

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.

- Takahashi, K., et al. (Year). ¹H NMR Spectra of Methyl (Substituted 3-thiophenecarboxylate)s.

- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Hong, S.-J., et al. (2011). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate.

- ResearchGate. Correlation N = f(σ⁺) of a series of 3-X-substituted thiophenes.

- PubChem. This compound.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton.

- University of Leicester. NMR Sample Preparation.

- Ghabi, H., et al. (Year). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations. NIH.

- Canadian Journal of Chemistry. ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems.

- Journal of the Iraqi Chemical Society. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.

- Abraham, R. J., & Mobli, M. (Year). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Supplementary Information. Instrumentation. Wiley Online Library.

- ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?

- The Royal Society of Chemistry. (Year). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene.

- Iowa State University. NMR Sample Preparation.

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Structure elucidation of 5-Bromothiophene-3-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 5-Bromothiophene-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in the fields of pharmaceutical development and materials science.[1][2][3] Its thiophene core, functionalized with both a carboxylic acid and a bromine atom, provides a versatile scaffold for chemical synthesis. The carboxylic acid group serves as a handle for forming amides and esters, while the bromine atom is a key reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of more complex molecular architectures.[1] This dual functionality makes it a valuable intermediate in the synthesis of anti-inflammatory agents, antimicrobials, and organic semiconductor materials for applications like OLEDs and photovoltaics.[1][2]

Given its role as a critical building block, the unambiguous confirmation of its molecular structure is paramount. Subtle variations in the substitution pattern on the thiophene ring can lead to vastly different chemical reactivity and biological activity. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, grounding each analytical step in established chemical principles and providing field-proven methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the target molecule begins with its basic properties and a contextual awareness of its synthesis, which can inform potential impurities.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrO₂S | [4][5][6] |

| Molecular Weight | 207.05 g/mol | [4][5][6] |

| CAS Number | 100523-84-0 | [4][5] |

| Appearance | Light-colored or white crystalline solid | [1][7] |

| Melting Point | 140-144 °C | [5] |

Synthetic Context: Electrophilic Bromination

A common and efficient method for preparing this compound is through the direct electrophilic bromination of thiophene-3-carboxylic acid. In this reaction, the thiophene ring, an electron-rich aromatic system, is attacked by an electrophile (Br⁺). The sulfur atom activates the ring towards substitution, preferentially at the positions adjacent to it (alpha positions). The carboxylic acid group is a deactivating group, but in the thiophene system, bromination still occurs, predominantly at the C5 position, which is alpha to the sulfur and para to the carboxyl group.

Experimental Protocol: Synthesis

This protocol describes the bromination of thiophene-3-carboxylic acid.[7]

-

Dissolution: Dissolve thiophene-3-carboxylic acid (e.g., 3.00 g, 23.4 mmol) in 30 mL of glacial acetic acid in a suitable reaction flask.

-

Bromine Addition: In a separate vessel, prepare a solution of liquid bromine (e.g., 46.8 mmol) in 30 mL of glacial acetic acid. Slowly add this bromine solution to the stirred thiophene-3-carboxylic acid solution at room temperature.

-

Causality Insight: The slow addition is critical to control the exothermic nature of the reaction and prevent over-bromination. Acetic acid serves as a solvent that can also help to moderate the reactivity of the bromine.

-

-

Reaction: Stir the resulting mixture at room temperature for approximately 4 hours to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture into ice water. This will cause the less soluble product to precipitate out of the aqueous solution.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and any inorganic byproducts. The crude product can be further purified by recrystallization from water to yield a white crystalline solid.[7]

The Integrated Spectroscopic Workflow

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on an integrated approach where data from multiple spectroscopic methods are correlated. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atoms.

Caption: Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry (MS) - Determining the Molecular Blueprint

Mass spectrometry is the first line of analysis, providing the molecular weight of the compound and, through high-resolution analysis, its elemental formula.

Theoretical Basis: In ESI-MS, the sample is ionized, typically by protonation or deprotonation, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, analysis in negative ion mode is common, detecting the deprotonated molecule [M-H]⁻. A key feature to look for is the distinctive isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 Da. This results in two prominent peaks of nearly equal intensity for any bromine-containing fragment.

Expected Mass Spectrum Data

| Ion/Fragment | Expected m/z [M-H]⁻ | Key Feature |

| [C₅H₂⁷⁹BrO₂S]⁻ | 204.9 | Isotope Peak 1 |

| [C₅H₂⁸¹BrO₂S]⁻ | 206.9 | Isotope Peak 2 (approx. equal intensity to 204.9) |

| Molecular Ion [M] | 205.9 / 207.9 | Detected in positive ion mode or some GC-MS setups. |

Note: The exact m/z will depend on high-resolution measurement. A reported ESI-MS value is m/z 206.9, corresponding to the [M-H]⁻ ion with the ⁸¹Br isotope.[7]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Analysis Mode: Set the mass spectrometer to operate in negative ion scanning mode to detect the [M-H]⁻ ion.

-

Data Acquisition: Acquire data over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-300).

-

Validation: Verify the presence of the characteristic A/A+2 isotopic pattern for bromine. The near 1:1 ratio of these peaks is a self-validating confirmation of the presence of a single bromine atom.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy provides rapid and definitive confirmation of the functional groups present in the molecule, particularly the carboxylic acid.

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the most telling feature is the extremely broad O-H stretching vibration, a hallmark of a hydrogen-bonded carboxylic acid dimer.[8]

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid |

| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |

| 1760-1690 (strong) | C=O Stretch | Carboxylic Acid Carbonyl |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| 1320-1210 | C-O Stretch | Carboxylic Acid |

| Below 800 | C-Br Stretch | Bromo-substituent |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-